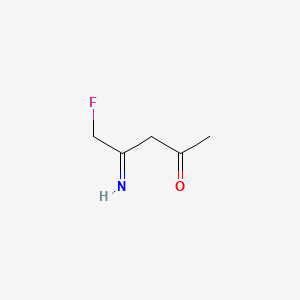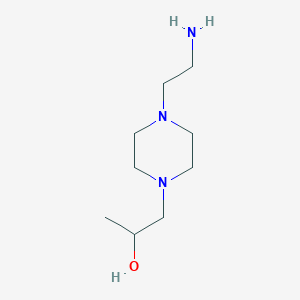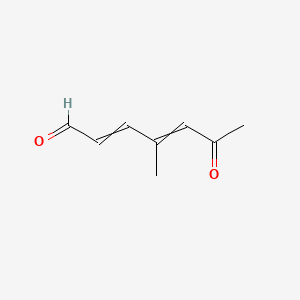
4-Methyl-6-oxohepta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-oxohepta-2,4-dienal typically involves the use of specific reagents and catalysts. One common method is the formylenylolefination approach, which facilitates the formation of 2,4-dienals, including this compound. Another method involves the Vilsmeier reaction of α-oxo-ketenedithioacetals, which has been employed for the novel and facile synthesis of dienals.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions with functional organozinc reagents is one such method that has been explored for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
4-Methyl-6-oxohepta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of natural products like strobilurin B.
Medicine: Investigated for its potential health benefits and applications in drug synthesis.
Mécanisme D'action
The mechanism by which 4-Methyl-6-oxohepta-2,4-dienal exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and environmental interactions. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Methyl-6-oxohepta-2,4-dienal: Shares a similar structure but differs in the position of the methyl group.
2,4-Decadienal: Another dienal compound with similar chemical properties.
Uniqueness: 4-Methyl-6-oxohepta-2,4-dienal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
4-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(4-3-5-9)6-8(2)10/h3-6H,1-2H3 |
Clé InChI |
ZGRIMXOHJFYSJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


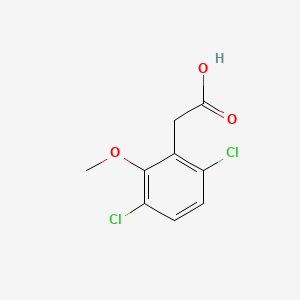
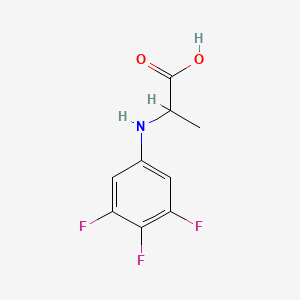
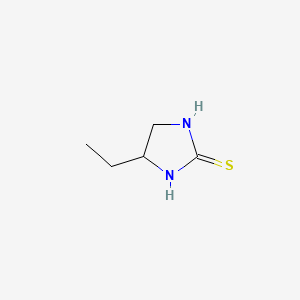
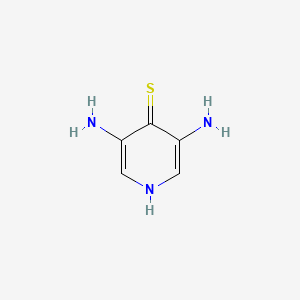

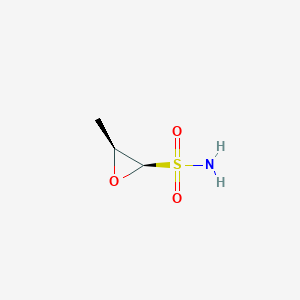

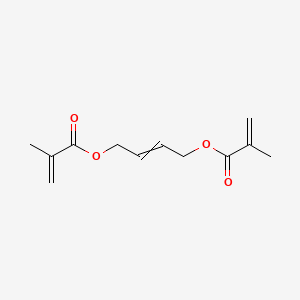
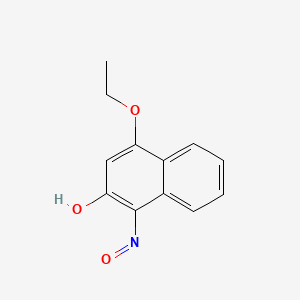
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
